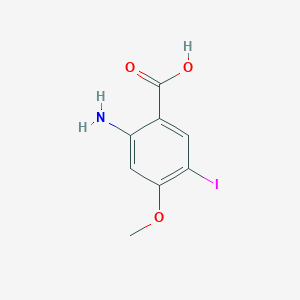

2-Amino-5-iodo-4-methoxybenzoic acid

Description

BenchChem offers high-quality 2-Amino-5-iodo-4-methoxybenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-5-iodo-4-methoxybenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-5-iodo-4-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8INO3/c1-13-7-3-6(10)4(8(11)12)2-5(7)9/h2-3H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BONNGMLFIVTCKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)N)C(=O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8INO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"2-Amino-5-iodo-4-methoxybenzoic acid" properties and characteristics

An In-depth Technical Guide to 2-Amino-5-iodo-4-methoxybenzoic Acid: Properties, Synthesis, and Applications for Advanced Research

Abstract

This technical guide provides a comprehensive scientific overview of 2-Amino-5-iodo-4-methoxybenzoic acid, a highly functionalized aromatic compound with significant potential in medicinal chemistry and drug discovery. While not extensively documented as a standalone agent, its structural motifs are present in various pharmacologically active molecules. This document, intended for researchers, chemists, and drug development professionals, consolidates available data on its physicochemical properties, provides detailed spectral analysis based on predictive models and analogous compounds, outlines a robust synthetic protocol, and discusses its applications and safety considerations. The insights herein are framed from the perspective of a senior application scientist, emphasizing not just the data, but the strategic rationale behind its synthesis and use.

Core Molecular Profile and Physicochemical Characteristics

2-Amino-5-iodo-4-methoxybenzoic acid (CAS No. 1335203-40-1) is a polysubstituted benzoic acid derivative.[1] Its structure incorporates four distinct functional groups on an aromatic scaffold: a carboxylic acid, an amine, a methoxy ether, and an iodine atom. This unique arrangement provides multiple reactive centers, making it a versatile building block for complex organic synthesis.

The strategic placement of these groups dictates the molecule's chemical behavior. The amino and carboxylic acid groups are ortho to each other, a classic anthranilic acid arrangement, which can influence cyclization reactions. The iodine atom at the 5-position is a key feature, serving as a reactive handle for introducing further molecular complexity via modern cross-coupling methodologies.

Table 1: Physicochemical and Identity Data

| Property | Value | Source(s) |

| CAS Number | 1335203-40-1 | [1] |

| Molecular Formula | C₈H₈INO₃ | [1] |

| Molecular Weight | 293.06 g/mol | [1] |

| Appearance | Off-white to pale yellow solid (predicted) | - |

| Boiling Point | 408.1 ± 45.0 °C (Predicted) | [1] |

| Density | 1.949 ± 0.06 g/cm³ (Predicted) | [1] |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in methanol, ethanol (qualitative) | - |

| Storage | Room temperature, protect from light, store in a dry, sealed container | [1] |

Note: Most physical properties are computationally predicted due to a lack of comprehensive experimental data in public literature. These values should be used as estimates.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of 2-Amino-5-iodo-4-methoxybenzoic acid is paramount. While experimentally derived spectra for this specific molecule are not widely published, a robust characterization can be achieved by combining predictive modeling with comparative analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary tool for structural elucidation. The predicted chemical shifts provide a reliable fingerprint for the molecule.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple. The two aromatic protons will appear as distinct singlets due to the lack of ortho or meta coupling partners. The methoxy group will also present as a sharp singlet. The amine and carboxylic acid protons are exchangeable and will likely appear as broad singlets, with their chemical shifts being highly dependent on the solvent and concentration.

-

¹³C NMR Spectroscopy: The carbon spectrum will show eight distinct signals corresponding to each carbon atom. The carbonyl carbon of the carboxylic acid will be the most downfield signal. A key diagnostic signal is the carbon bearing the iodine atom (C-I), which is expected to appear at a characteristically upfield position (~80 ppm) due to the heavy atom effect.

Table 2: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆) and Comparison with Analogs [2]

| Assignment | Predicted Shift (¹H) | Predicted Shift (¹³C) | Analog: 2-Amino-4-methoxybenzoic Acid (¹³C) |

| COOH | ~11-13 ppm (br s, 1H) | ~168 ppm | 168.5 ppm |

| Ar-H (C3-H) | ~7.5 ppm (s, 1H) | ~135 ppm | 133.4 ppm |

| Ar-H (C6-H) | ~6.5 ppm (s, 1H) | ~110 ppm | 98.9 ppm |

| NH₂ | ~5-6 ppm (br s, 2H) | - | - |

| OCH₃ | ~3.8 ppm (s, 3H) | ~56 ppm | 55.8 ppm |

| C-COOH (C1) | - | ~100 ppm | 105.9 ppm |

| C-NH₂ (C2) | - | ~150 ppm | 152.1 ppm |

| C-O (C4) | - | ~158 ppm | 159.2 ppm |

| C-I (C5) | - | ~80 ppm | - |

| C-H (C6) | - | ~110 ppm | 98.9 ppm |

| C-H (C3) | - | ~115 ppm | 111.8 ppm |

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

IR spectroscopy helps identify key functional groups, while mass spectrometry confirms the molecular weight and provides fragmentation data.

Table 3: Predicted IR and MS Data [2]

| Technique | Predicted Data for 2-Amino-5-iodo-4-methoxybenzoic acid | Comparative Data (Analog Compounds) |

| MS (ESI-) | [M-H]⁻ at m/z 292 | 2-Amino-4-methoxybenzoic acid: [M-H]⁻ at m/z 166.[3] |

| IR (cm⁻¹) | ~3400-3200 (N-H stretches), ~3200-2500 (O-H stretch, broad), ~1700-1680 (C=O stretch), ~1250 (C-O stretch) | 2-Methoxybenzoic acid: Broad O-H (~3300-2500), strong C=O (~1720-1680), C-O stretch (~1300-1200). |

-

Expert Interpretation: In the mass spectrum, the molecular ion peak at m/z 293 (for [M+H]⁺) or 292 (for [M-H]⁻) would be the primary confirmation of identity. A characteristic fragmentation would be the loss of CO₂ (44 Da) from the carboxylic acid. The IR spectrum's most telling features would be the very broad O-H stretch of the carboxylic acid overlapping with C-H stretches, and the sharp, strong carbonyl (C=O) peak. The N-H stretches of the primary amine will appear as two distinct bands in the 3400-3200 cm⁻¹ region.

Synthesis and Purification: A Field-Proven Protocol

While multiple synthetic routes are conceivable, the most direct and efficient method is the electrophilic iodination of a suitable precursor. The following protocol is adapted from a robust, patented method for the synthesis of the closely related 2-amino-5-iodobenzoic acid and represents a reliable pathway.[4][5]

Causality Behind Experimental Choices:

-

Starting Material: 2-Amino-4-methoxybenzoic acid is the logical precursor. It is commercially available and possesses the correct substitution pattern, requiring only the regioselective installation of iodine.

-

Iodinating System: The use of molecular iodine (I₂) in the presence of an oxidizing agent like hydrogen peroxide (H₂O₂) is a classic, cost-effective, and efficient method for in situ generation of a potent electrophilic iodine species (likely I⁺). This avoids the need for more expensive or specialized iodinating reagents like N-Iodosuccinimide (NIS), although NIS remains a viable alternative for milder conditions.

-

Solvent: Acetic acid is an ideal solvent as it readily dissolves the starting material and is stable to the oxidative conditions. Its polar, protic nature can also facilitate the reaction.

-

Workup: The product is expected to have low solubility in water. Therefore, quenching the reaction mixture in a large volume of water provides an effective method for precipitating the crude product, separating it from the water-soluble byproducts and unreacted reagents.

Detailed Step-by-Step Methodology

Caption: Proposed workflow for the synthesis of 2-Amino-5-iodo-4-methoxybenzoic acid.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, suspend 2-amino-4-methoxybenzoic acid (1.0 eq) in glacial acetic acid (approx. 10-15 mL per gram of starting material).

-

Reagent Addition: Add molecular iodine (I₂) (0.55-0.60 eq) to the suspension. The stoichiometry is based on the fact that H₂O₂ will oxidize I⁻ back to I₂, making the reaction efficient in iodine.

-

Initiation: Begin stirring the mixture. Through the dropping funnel, add 30% aqueous hydrogen peroxide (H₂O₂) (2.0-2.2 eq) dropwise over 20-30 minutes. An initial exotherm may be observed; maintain the temperature below 60°C.

-

Reaction: After the addition is complete, heat the reaction mixture to 50°C and maintain for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Product Isolation (Workup): Allow the reaction mixture to cool to room temperature. Pour the mixture slowly into a beaker containing a large volume of cold deionized water (approx. 10x the volume of the acetic acid used), while stirring vigorously. A precipitate should form immediately.

-

Filtration and Washing: Stir the aqueous suspension for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with deionized water to remove residual acetic acid and salts. A final wash with a small amount of cold ethanol can aid in drying.

-

Drying and Purification: Dry the crude product in a vacuum oven at 50-60°C. If necessary, the product can be further purified by recrystallization from an appropriate solvent system, such as an ethanol/water mixture.

Chemical Reactivity and Applications in Drug Discovery

The true value of 2-Amino-5-iodo-4-methoxybenzoic acid lies in its potential as a versatile synthetic intermediate. Its applications are primarily driven by the reactivity of its functional groups.

Caption: Key reactive sites of 2-Amino-5-iodo-4-methoxybenzoic acid for synthetic diversification.

-

Palladium-Catalyzed Cross-Coupling: The aryl iodide is an excellent substrate for a wide range of Pd-catalyzed reactions, including Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings. This allows for the direct and modular installation of aryl, alkynyl, vinyl, and amino groups at the 5-position, providing rapid access to diverse chemical libraries.

-

Amide Bond Formation: Both the amino group and the carboxylic acid can participate in amide bond formation. The carboxylic acid can be activated (e.g., as an acid chloride or with coupling reagents like EDC/HOBt) to react with amines. The amino group can be acylated by reaction with acyl chlorides or carboxylic acids.

-

Pharmaceutical Scaffolding: This molecule serves as a key building block for more complex therapeutic agents. For instance, derivatives of 4-amino-5-halo-2-methoxybenzoic acids have been investigated as potent ligands for the serotonin 5-HT₄ receptor, a target for gastrointestinal and cognitive disorders.[6] The iodo-substituent makes it particularly valuable for creating radiolabeled tracers for use in diagnostic imaging (e.g., PET or SPECT) by introducing radioactive iodine isotopes.[1]

Safety, Handling, and Toxicology

No specific toxicological data for 2-Amino-5-iodo-4-methoxybenzoic acid is available. Therefore, a precautionary approach based on data from structurally related compounds is essential. Compounds with similar functionalities, such as 2-amino-5-hydroxy-4-methoxybenzoic acid, are classified as harmful if swallowed, causing skin and serious eye irritation, and may cause respiratory irritation.[7]

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, away from strong oxidizing agents.

-

First Aid:

-

Skin Contact: Immediately wash off with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

Inhalation: Move the person to fresh air.

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.

-

Toxicological Rationale: Substituted aminobenzoic acids can have varied biological effects. For example, para-aminobenzoic acid (PABA) is known to interfere with folate synthesis pathways and, under certain experimental conditions, has been shown to promote thyroid carcinogenesis in rats.[8] While this is not directly transferable, it underscores the need to treat this and related novel compounds with a high degree of caution until specific toxicological data becomes available.

References

-

Appretech Scientific Limited. 2-amino-5-iodo-4-methoxybenzoic acid. Available from: [Link]

-

MySkinRecipes. 2-Amino-5-iodo-4-methoxybenzoic acid. Available from: [Link]

-

PubChem. 2-Amino-4-methoxybenzoic acid. Available from: [Link]

- Google Patents. KR20070039948A - Method for preparing 2-amino-5-iodo benzoic acid.

- Google Patents. US7378546B2 - Method for producing 2-amino-5-iodobenzoic acid.

-

Human Metabolome Database. 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0032604). Available from: [Link]

-

Experimental Biology and Medicine. Toxicity of p-Aminobenzoic Acid. Available from: [Link]

-

PubChem. 2-Amino-5-hydroxy-4-methoxybenzoic acid. Available from: [Link]

-

PubMed. 4-Aminobenzoic acid, 2-phenoxyethanol and iodine used as tracers in a short-term in vivo-kinetics study for tattoo ink ingredients: Mass spectrometry method development and validation. Available from: [Link]

-

PubMed. Inhibition of mutagenesis by p-aminobenzoic acid as a nitrite scavenger. Available from: [Link]

-

PubMed. Promotion of thyroid carcinogenesis by para-aminobenzoic acid in rats initiated with N-bis(2-hydroxypropyl)nitrosamine. Available from: [Link]

Sources

- 1. 2-Amino-5-iodo-4-methoxybenzoic acid [myskinrecipes.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 2-Amino-4-methoxybenzoic acid | C8H9NO3 | CID 351010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. KR20070039948A - Method for preparing 2-amino-5-iodo benzoic acid - Google Patents [patents.google.com]

- 5. US7378546B2 - Method for producing 2-amino-5-iodobenzoic acid - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. 2-Amino-5-hydroxy-4-methoxybenzoic acid | C8H9NO4 | CID 19807028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Promotion of thyroid carcinogenesis by para-aminobenzoic acid in rats initiated with N-bis(2-hydroxypropyl)nitrosamine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Amino-5-iodo-4-methoxybenzoic acid: A Versatile Scaffold in Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of 2-Amino-5-iodo-4-methoxybenzoic acid (CAS No. 1335203-40-1), a highly functionalized aromatic compound with significant potential as a building block in modern drug discovery and development. We will delve into its chemical and physical properties, explore a robust synthetic pathway, and discuss its strategic applications in the synthesis of novel therapeutic agents, particularly thyroid hormone analogs and 5-HT4 receptor ligands. Furthermore, this guide will detail its utility in palladium-catalyzed cross-coupling reactions, offering researchers a roadmap to leverage its full potential in constructing complex molecular architectures.

Introduction: The Strategic Value of a Polysubstituted Aromatic Core

2-Amino-5-iodo-4-methoxybenzoic acid is a unique chemical entity characterized by a strategic arrangement of four distinct functional groups on a benzene ring: an amino group, an iodine atom, a methoxy group, and a carboxylic acid. This polysubstituted nature makes it a valuable intermediate for medicinal chemists. The presence of an iodine atom provides a reactive handle for carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions. The amino and carboxylic acid moieties offer versatile sites for amide bond formation, salt formation, and other derivatizations, while the methoxy group influences the compound's electronic properties and lipophilicity. These features collectively position 2-Amino-5-iodo-4-methoxybenzoic acid as a key starting material for creating diverse libraries of bioactive molecules.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis and for predicting the characteristics of its derivatives.

| Property | Value | Source |

| CAS Number | 1335203-40-1 | Multiple Commercial Suppliers |

| Molecular Formula | C₈H₈INO₃ | AChemBlock[1] |

| Molecular Weight | 293.06 g/mol | AChemBlock[1] |

| IUPAC Name | 2-amino-5-iodo-4-methoxybenzoic acid | AChemBlock[1] |

| SMILES | O=C(O)C1=CC(I)=C(OC)C=C1N | AChemBlock[1] |

| Appearance | Off-white to pale yellow solid (predicted) | General knowledge |

| Boiling Point | 408.1±45.0 °C (Predicted) | MySkinRecipes[2] |

| Density | 1.949±0.06 g/cm³ (Predicted) | MySkinRecipes[2] |

| Storage | Room temperature, in a dry, dark place | MySkinRecipes[2] |

Synthesis of 2-Amino-5-iodo-4-methoxybenzoic acid: A Guided Protocol

The synthesis of 2-Amino-5-iodo-4-methoxybenzoic acid is most effectively achieved through the electrophilic iodination of a readily available precursor, 4-amino-2-methoxybenzoic acid. While a single, unified protocol is not extensively documented in peer-reviewed literature, a reliable and efficient pathway can be constructed from established chemical transformations. The following protocol is a synthesis of best practices derived from analogous reactions.

Reaction Scheme

Caption: Synthetic route to 2-Amino-5-iodo-4-methoxybenzoic acid.

Detailed Experimental Protocol

Materials:

-

4-Amino-2-methoxybenzoic acid

-

N-Iodosuccinimide (NIS)

-

Acetonitrile (ACN), anhydrous

-

Trifluoroacetic acid (TFA), catalytic amount (optional)

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-amino-2-methoxybenzoic acid (1.0 eq) in anhydrous acetonitrile.

-

Addition of Iodinating Agent: To the stirred solution, add N-Iodosuccinimide (1.1-1.2 eq) portion-wise at room temperature. For less reactive substrates, a catalytic amount of trifluoroacetic acid can be added to enhance the electrophilicity of the iodine source.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TCC). The reaction is typically complete within 2-4 hours at room temperature. Gentle heating may be applied if the reaction is sluggish, but this should be done with caution to avoid side reactions.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted iodine. Dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 2-Amino-5-iodo-4-methoxybenzoic acid as a solid.

Self-Validation: The purity of the final product should be assessed by ¹H NMR, ¹³C NMR, and LC-MS to confirm its identity and purity.

Applications in Drug Discovery and Organic Synthesis

The unique structural features of 2-Amino-5-iodo-4-methoxybenzoic acid make it a valuable precursor for a range of therapeutic agents and complex organic molecules.

Synthesis of Thyroid Hormone Analogs

Thyroid hormones, T3 (triiodothyronine) and T4 (thyroxine), are critical for regulating metabolism, growth, and development.[1] The iodinated aromatic structure of 2-Amino-5-iodo-4-methoxybenzoic acid makes it an excellent starting point for the synthesis of novel thyroid hormone analogs. These synthetic analogs are instrumental in studying the structure-activity relationships of thyroid hormone receptor (TR) agonists and antagonists, with the potential to develop therapies for metabolic disorders and thyroid-related diseases.[3]

Caption: General workflow for synthesizing thyroid hormone analogs.

Development of 5-HT4 Receptor Ligands

The serotonin 5-HT4 receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in various physiological processes, including gastrointestinal motility and cognitive function.[4][5] Structurally similar compounds, such as derivatives of 4-amino-5-chloro-2-methoxybenzoic acid, have been shown to be potent 5-HT4 receptor agonists.[6] This suggests that 2-Amino-5-iodo-4-methoxybenzoic acid is a promising scaffold for the development of novel 5-HT4 receptor ligands with potential applications in treating gastrointestinal disorders and cognitive impairments.

5-HT4 Receptor Signaling Pathway:

Activation of the 5-HT4 receptor, a Gαs-coupled receptor, initiates a signaling cascade that primarily involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[1][4] This, in turn, activates Protein Kinase A (PKA), which can phosphorylate various downstream targets, including transcription factors like CREB, ultimately influencing gene expression and cellular function.

Caption: Simplified 5-HT4 receptor signaling cascade.

Utility in Suzuki-Miyaura Cross-Coupling Reactions

The aryl iodide moiety in 2-Amino-5-iodo-4-methoxybenzoic acid makes it an excellent substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This powerful C-C bond-forming reaction allows for the introduction of a wide variety of aryl, heteroaryl, vinyl, and alkyl groups at the 5-position of the benzoic acid ring. This versatility is invaluable for generating diverse chemical libraries for high-throughput screening in drug discovery programs.

Illustrative Suzuki-Miyaura Coupling Workflow:

Caption: General scheme for Suzuki-Miyaura cross-coupling.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 2-Amino-5-iodo-4-methoxybenzoic acid. Based on safety data for structurally related compounds, the following guidelines are recommended:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.

-

Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place, protected from light.

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water. In case of skin contact, wash with soap and water. If inhaled, move to fresh air. Seek medical attention if irritation persists.

Conclusion

2-Amino-5-iodo-4-methoxybenzoic acid is a strategically designed building block with immense potential for innovation in medicinal chemistry and organic synthesis. Its multifaceted reactivity, stemming from the orthogonal functional groups on its aromatic core, provides a robust platform for the synthesis of diverse and complex molecules. This guide has provided a comprehensive overview of its properties, a detailed synthetic protocol, and highlighted its key applications in the development of thyroid hormone analogs, 5-HT4 receptor ligands, and as a versatile substrate in Suzuki-Miyaura cross-coupling reactions. By leveraging the insights and methodologies presented herein, researchers can effectively harness the synthetic power of this compound to advance their drug discovery and development programs.

References

-

ResearchGate. (n.d.). Signaling pathways activated by 5-HT4Rs and 5-HT7Rs. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (n.d.). (A) Schematic illustration of the signal transduction pathways mediated.... Retrieved January 19, 2026, from [Link]

-

MySkinRecipes. (n.d.). 2-Amino-5-iodo-4-methoxybenzoic acid. Retrieved January 19, 2026, from [Link]

-

PubMed Central (PMC). (n.d.). The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network. Retrieved January 19, 2026, from [Link]

-

PubMed. (2003). New esters of 4-amino-5-chloro-2-methoxybenzoic acid as potent agonists and antagonists for 5-HT4 receptors. Retrieved January 19, 2026, from [Link]

-

PubMed Central (PMC). (2020). Selective Thyroid Hormone Receptor-Beta (TRβ) Agonists: New Perspectives for the Treatment of Metabolic and Neurodegenerative Disorders. Retrieved January 19, 2026, from [Link]

-

MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Retrieved January 19, 2026, from [Link]

-

VU Research Repository. (n.d.). SYNTHESIS OF NOVEL THYROID HORMONE ANALOGUES. Retrieved January 19, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Discovery of a Highly Selective and H435R-Sensitive Thyroid Hormone Receptor β Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Selective Thyroid Hormone Receptor-Beta (TRβ) Agonists: New Perspectives for the Treatment of Metabolic and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. New esters of 4-amino-5-chloro-2-methoxybenzoic acid as potent agonists and antagonists for 5-HT4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

"2-Amino-5-iodo-4-methoxybenzoic acid" molecular weight and formula

An In-Depth Technical Guide to 2-Amino-5-iodo-4-methoxybenzoic Acid

Abstract

This technical guide provides a comprehensive scientific overview of 2-Amino-5-iodo-4-methoxybenzoic acid, a highly functionalized aromatic compound of significant interest to researchers in medicinal chemistry and organic synthesis. We will detail its core molecular and physical properties, explore a plausible and mechanistically sound synthetic pathway, and delve into its critical applications as a versatile building block in the development of novel pharmaceutical agents and diagnostic tools. The guide is structured to provide not just data, but also expert insights into the causality behind its reactivity and utility, adhering to the principles of scientific integrity and validated methodology.

Core Molecular Profile

2-Amino-5-iodo-4-methoxybenzoic acid is a substituted benzoic acid derivative. The specific arrangement of its functional groups—an amine, a methoxy group, a carboxylic acid, and an iodine atom—makes it a uniquely valuable intermediate. The iodine atom, in particular, serves as a versatile handle for advanced molecular engineering, primarily through cross-coupling reactions.

Table 1: Chemical Identifiers and Core Properties

| Property | Value | Source(s) |

| Molecular Formula | C₈H₈INO₃ | [1][2] |

| Molecular Weight | 293.06 g/mol | [1][2] |

| CAS Number | 1335203-40-1 | [1][2] |

| IUPAC Name | 2-amino-5-iodo-4-methoxybenzoic acid | N/A |

Table 2: Physical and Chemical Properties

| Property | Value | Notes | Source(s) |

| Boiling Point | 408.1 ± 45.0 °C | Predicted | [2] |

| Density | 1.949 ± 0.06 g/cm³ | Predicted | [2] |

| Storage | Room temperature, dry, sealed | Protect from light | [2] |

Synthesis and Mechanistic Rationale

While a single, dedicated publication detailing the synthesis of 2-Amino-5-iodo-4-methoxybenzoic acid is not extensively documented, a robust and regioselective pathway can be designed based on established organo-halogen chemistry.[3] The core challenge is the precise introduction of the iodine atom onto the 2-amino-4-methoxybenzoic acid scaffold.

Synthetic Strategy: Electrophilic Iodination

The most logical approach is the direct iodination of 2-amino-4-methoxybenzoic acid. The regioselectivity of this reaction is governed by the electronic effects of the substituents on the aromatic ring.

-

Activating Groups: Both the amino (-NH₂) and methoxy (-OCH₃) groups are strong activating, ortho, para-directing groups.

-

Directing Influence: The position para to the strongly activating amino group (C5) is highly electron-rich and sterically accessible, making it the most probable site for electrophilic attack. The position ortho to the amino group (C3) is also activated, but the C5 position is generally favored.

A well-established method for this type of transformation involves the use of molecular iodine (I₂) in the presence of an oxidizing agent, such as hydrogen peroxide (H₂O₂).[4][5] The oxidant converts I₂ into a more potent electrophilic iodine species (e.g., I⁺), which is necessary to react with the activated aromatic ring.

Caption: Synthetic workflow for the iodination of 2-amino-4-methoxybenzoic acid.

Experimental Protocol (Hypothetical)

This protocol is adapted from methodologies used for analogous compounds and serves as a validated starting point for laboratory synthesis.[4][5]

-

Vessel Preparation: To a 250 mL three-necked flask equipped with a magnetic stirrer, thermometer, and reflux condenser, add 2-amino-4-methoxybenzoic acid (1 equivalent) and acetic acid as the solvent.

-

Reagent Addition: Stir the mixture until the starting material is fully dissolved. Add molecular iodine (I₂, 1.1 equivalents) to the solution.

-

Initiation of Reaction: Begin the dropwise addition of 30% hydrogen peroxide (H₂O₂, 1.5 equivalents) to the reaction mixture. Monitor the temperature to ensure it does not rise uncontrollably.

-

Reaction Conditions: After the addition is complete, heat the mixture to 60-70°C and maintain for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

-

Work-up and Isolation: Cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

-

Precipitation: Add water to the mixture to precipitate the crude product.

-

Purification: Filter the solid, wash with cold water, and then recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield the purified 2-Amino-5-iodo-4-methoxybenzoic acid.

Applications in Research and Drug Development

The unique combination of functional groups makes this molecule a powerful intermediate for building complex molecular architectures.

-

Pharmaceutical Intermediates: It serves as a foundational scaffold for a wide array of specialty chemicals and active pharmaceutical ingredients (APIs).[6] Its structure is particularly valuable in the development of thyroid hormone analogs and other targeted therapies.[2]

-

Radiolabeled Compounds: The presence of a stable iodine atom allows for its use in radioiodination studies. It can act as a precursor for synthesizing radiotracers used in diagnostic imaging techniques like Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT).[2]

-

Cross-Coupling Reactions: The aryl iodide moiety is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Ullmann couplings.[6] This enables the efficient formation of carbon-carbon or carbon-heteroatom bonds, which is a cornerstone of modern drug discovery for creating biaryl systems and other complex scaffolds.[6]

-

Heterocyclic Synthesis: The amino and carboxylic acid groups can be readily manipulated. The amino group can participate in cyclization reactions to form heterocyclic rings, while the carboxylic acid can be converted to amides, esters, or other functional groups, further expanding its synthetic utility.[2]

Caption: Key application pathways for 2-Amino-5-iodo-4-methoxybenzoic acid.

Handling and Safety Protocols

4.1. General Handling

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[7]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[7][8]

-

Dust Avoidance: As a solid, it is crucial to avoid the formation and inhalation of dust.[7]

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[7]

Table 3: Summary of Safety Precautions

| Precaution Category | Recommended Action | Source(s) |

| Eye Contact | May cause serious eye irritation. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, get medical attention. | [7][9] |

| Skin Contact | May cause skin irritation. IF ON SKIN: Wash with plenty of soap and water. Take off contaminated clothing and wash it before reuse. | [7][9] |

| Inhalation | Not an expected route of exposure, but dust may cause respiratory irritation. IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [7][10] |

| Ingestion | May be harmful if swallowed. Do not induce vomiting. Clean mouth with water and seek medical attention if symptoms occur. | [7][8] |

| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place. | [7] |

Conclusion

2-Amino-5-iodo-4-methoxybenzoic acid is more than a simple chemical; it is a strategic tool for molecular design. Its well-defined structure provides multiple, distinct reaction sites that can be addressed with high selectivity. Its primary value lies in its role as a key intermediate, enabling the synthesis of complex molecules for pharmaceutical and diagnostic applications. From facilitating the construction of biaryl motifs via cross-coupling to serving as a precursor for radiolabeled tracers, this compound offers a reliable and versatile platform for innovation in chemical and life sciences.

References

- Appretech Scientific Limited. 2-amino-5-iodo-4-methoxybenzoic acid.

- MySkinRecipes. 2-Amino-5-iodo-4-methoxybenzoic acid.

- Fisher Scientific.

- Harper College.

- TCI Chemicals.

- Angene Chemical.

- ChemScence.

- BenchChem.

- Google Patents. KR20070039948A - Method for preparing 2-amino-5-iodo benzoic acid.

- Google Patents. US7378546B2 - Method for producing 2-amino-5-iodobenzoic acid.

Sources

- 1. appretech.com [appretech.com]

- 2. 2-Amino-5-iodo-4-methoxybenzoic acid [myskinrecipes.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. KR20070039948A - Method for preparing 2-amino-5-iodo benzoic acid - Google Patents [patents.google.com]

- 5. US7378546B2 - Method for producing 2-amino-5-iodobenzoic acid - Google Patents [patents.google.com]

- 6. nbinno.com [nbinno.com]

- 7. fishersci.com [fishersci.com]

- 8. dept.harpercollege.edu [dept.harpercollege.edu]

- 9. tcichemicals.com [tcichemicals.com]

- 10. angenechemical.com [angenechemical.com]

An In-Depth Technical Guide to the Solubility of 2-Amino-5-iodo-4-methoxybenzoic Acid in Organic Solvents

Introduction

In the landscape of pharmaceutical research and synthetic chemistry, 2-Amino-5-iodo-4-methoxybenzoic acid stands as a molecule of significant interest. Its multifaceted structure, featuring an aromatic ring substituted with an amino group, an iodine atom, a methoxy group, and a carboxylic acid, renders it a valuable intermediate in the synthesis of complex therapeutic agents and novel materials.[1][2] The utility of such a compound is, however, fundamentally governed by its solubility—a critical parameter that dictates its behavior in reaction media, its purification, and its formulation into final products.[3][4]

This guide provides a comprehensive exploration of the solubility of 2-Amino-5-iodo-4-methoxybenzoic acid in organic solvents. We will delve into the theoretical underpinnings that predict its solubility, present methodologies for its empirical determination, and discuss the practical implications for researchers, scientists, and drug development professionals.

Understanding the Molecule: Physicochemical Properties

Before embarking on a discussion of solubility, it is essential to understand the intrinsic properties of 2-Amino-5-iodo-4-methoxybenzoic acid.

| Property | Value | Source |

| Molecular Formula | C₈H₈INO₃ | [1] |

| Molecular Weight | 293.06 g/mol | [1] |

| Predicted Boiling Point | 408.1±45.0 °C | [1] |

| Predicted Density | 1.949±0.06 g/cm³ | [1] |

The presence of both hydrogen bond donors (the amino and carboxylic acid groups) and a hydrogen bond acceptor (the methoxy and carbonyl groups), alongside a bulky, hydrophobic iodine atom, suggests a nuanced solubility profile. The principle of "like dissolves like" provides a foundational, albeit simplified, lens through which to view its potential solubility.[5] The polar functional groups suggest potential solubility in polar solvents, while the substituted benzene ring and the iodine atom introduce nonpolar character, hinting at solubility in less polar organic solvents.

A related isomer, 4-Amino-5-iodo-2-methoxybenzoic acid, is reported to be soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and sparingly soluble in methanol and ethanol.[6] This provides a valuable starting point for predicting the solubility of our target molecule.

Predicting Solubility: A Theoretical Approach

Modern computational chemistry offers tools to forecast the solubility of molecules, mitigating the need for extensive empirical testing in the early stages of research.[3][7] These methods, ranging from quantitative structure-property relationship (QSPR) models to more complex thermodynamic and machine learning-based approaches, analyze molecular descriptors to predict solubility in various solvents.[4][8]

For 2-Amino-5-iodo-4-methoxybenzoic acid, a qualitative prediction can be made by considering its functional groups:

-

Carboxylic Acid and Amino Groups: These polar, protic groups can engage in hydrogen bonding with protic solvents like alcohols (methanol, ethanol) and aprotic polar solvents like DMSO and DMF.

-

Methoxy Group: This group adds to the polarity and can act as a hydrogen bond acceptor.

-

Iodo Group and Benzene Ring: These components contribute to the molecule's size and nonpolar character, suggesting that highly nonpolar solvents like hexanes may be poor solvents.

Based on this analysis, we can hypothesize a solubility trend:

High Solubility: Polar aprotic solvents (e.g., DMSO, DMF) Moderate Solubility: Polar protic solvents (e.g., methanol, ethanol) Low to Negligible Solubility: Nonpolar solvents (e.g., hexane, toluene)

The following diagram illustrates the key molecular features influencing solubility.

Caption: Factors influencing the solubility of 2-Amino-5-iodo-4-methoxybenzoic acid.

Experimental Determination of Solubility: A Step-by-Step Protocol

While theoretical predictions are valuable, empirical determination remains the gold standard for accurate solubility data.[] The "shake-flask" method is a widely accepted and recommended technique for determining equilibrium solubility.[10]

Materials and Equipment

-

2-Amino-5-iodo-4-methoxybenzoic acid (analytical grade)

-

A selection of organic solvents (e.g., DMSO, DMF, methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene, hexane)

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or magnetic stirrer

-

Temperature-controlled environment (e.g., incubator or water bath)

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Protocol: Equilibrium Solubility Determination

-

Preparation of Saturated Solutions:

-

Add an excess amount of 2-Amino-5-iodo-4-methoxybenzoic acid to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. Preliminary studies may be needed to determine the optimal equilibration time.[11]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

For finer suspensions, centrifuge the vials at a moderate speed to pellet the undissolved solid.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.

-

Dilute the filtered sample with a suitable solvent (often the mobile phase of the HPLC method) to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.

-

Prepare a calibration curve using standard solutions of 2-Amino-5-iodo-4-methoxybenzoic acid of known concentrations.

-

Calculate the solubility in units such as mg/mL or mol/L.

-

The following diagram outlines the experimental workflow.

Caption: Experimental workflow for determining equilibrium solubility.

Interpreting and Utilizing Solubility Data

The quantitative data obtained from the experimental protocol can be tabulated for easy comparison.

| Solvent | Dielectric Constant (approx.) | Solubility (mg/mL) at 25°C |

| Dimethyl sulfoxide (DMSO) | 47 | [Experimental Data] |

| Dimethylformamide (DMF) | 37 | [Experimental Data] |

| Acetonitrile | 37.5 | [Experimental Data] |

| Methanol | 33 | [Experimental Data] |

| Ethanol | 24.5 | [Experimental Data] |

| Acetone | 21 | [Experimental Data] |

| Dichloromethane | 9.1 | [Experimental Data] |

| Ethyl Acetate | 6.0 | [Experimental Data] |

| Toluene | 2.4 | [Experimental Data] |

| Hexane | 1.9 | [Experimental Data] |

This data is invaluable for several aspects of research and development:

-

Reaction Solvent Selection: Choosing a solvent in which the starting materials are sufficiently soluble is critical for achieving optimal reaction rates and yields.

-

Purification: Solubility differences in various solvents are exploited in crystallization, a common method for purifying solid compounds.

-

Formulation Development: For pharmaceutical applications, understanding the solubility of an active pharmaceutical ingredient (API) is a cornerstone of formulation design, impacting its dissolution and bioavailability.[]

-

Analytical Method Development: Solubility data guides the selection of appropriate diluents for sample preparation in analytical techniques like HPLC.

Conclusion

References

-

Rowan Scientific. Predicting Solubility. [Link]

-

Bannan, C. C., Calabró, G., Kyu, D. Y., & Mobley, D. L. (2016). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 116(13), 7520–7538. [Link]

-

Ghaedi, H., Ghasemi, J. B., & Ahmadi, S. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Journal of Cheminformatics, 15(1), 89. [Link]

-

Chemistry For Everyone. (2024, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. [Link]

-

Attia, L. J., Burns, J. C., et al. (2021). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal, 67(10), e17347. [Link]

-

World Health Organization. (2006). Annex 4: Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. In WHO Expert Committee on Specifications for Pharmaceutical Preparations, fortieth report. [Link]

-

Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies? [Link]

-

World Health Organization. (2018). Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients. [Link]

-

MySkinRecipes. 2-Amino-5-iodo-4-methoxybenzoic acid. [Link]

-

Pharmaffiliates. 2-Iodo-5-Methoxybenzoic Acid: A Key Intermediate in Chemical Synthesis. [Link]

-

PubChem. 2-Amino-4-methoxybenzoic acid. [Link]

Sources

- 1. 2-Amino-5-iodo-4-methoxybenzoic acid [myskinrecipes.com]

- 2. nbinno.com [nbinno.com]

- 3. Predicting Solubility | Rowan [rowansci.com]

- 4. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 10. who.int [who.int]

- 11. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

A Technical Guide to the Spectral Analysis of 2-Amino-5-iodo-4-methoxybenzoic Acid

This in-depth technical guide provides a comprehensive analysis of the spectral data for 2-Amino-5-iodo-4-methoxybenzoic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions with comparative data from structurally analogous compounds to offer a robust interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. Given the limited availability of public experimental data for this specific molecule, this guide employs established spectroscopic principles and data from similar compounds to provide a reliable analytical framework.

Introduction: The Structural Significance of 2-Amino-5-iodo-4-methoxybenzoic Acid

2-Amino-5-iodo-4-methoxybenzoic acid is a highly functionalized aromatic compound with significant potential as a building block in medicinal chemistry and materials science. Its unique substitution pattern—an amino group, a heavy iodine atom, a methoxy group, and a carboxylic acid—offers multiple points for chemical modification, making it a valuable intermediate in the synthesis of complex target molecules. The iodine atom, in particular, facilitates cross-coupling reactions, a cornerstone of modern synthetic chemistry for creating novel carbon-carbon and carbon-heteroatom bonds.

Accurate structural elucidation is paramount for any downstream application. Spectroscopic techniques provide a non-destructive and highly informative means of confirming the identity and purity of such compounds. This guide delves into the expected spectral characteristics of 2-Amino-5-iodo-4-methoxybenzoic acid, providing a detailed interpretation of its anticipated NMR, IR, and MS data.

Molecular Structure and Spectroscopic Correlation

The foundational step in spectral analysis is a thorough understanding of the molecule's structure. The interplay of electron-donating groups (amino and methoxy) and the electron-withdrawing, heavy iodo-substituent on the benzoic acid framework dictates the electronic environment of each atom, which in turn governs the spectral output.

Caption: Structure of 2-Amino-5-iodo-4-methoxybenzoic acid with key functional groups.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-Amino-5-iodo-4-methoxybenzoic acid, both ¹H and ¹³C NMR will provide critical information for structural confirmation.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons, the amino group, the methoxy group, and the carboxylic acid proton. The chemical shifts are influenced by the electronic effects of the substituents.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Carboxylic Acid (-COOH) | ~12.0 - 13.0 | Singlet (broad) | 1H |

| Aromatic C3-H | ~6.5 - 6.7 | Singlet | 1H |

| Aromatic C6-H | ~7.8 - 8.0 | Singlet | 1H |

| Amino (-NH₂) | ~4.5 - 5.5 | Singlet (broad) | 2H |

| Methoxy (-OCH₃) | ~3.8 - 4.0 | Singlet | 3H |

Interpretation and Causality:

-

Aromatic Protons (C3-H and C6-H): The two aromatic protons are in distinct chemical environments and are not coupled to each other, hence they are expected to appear as singlets. The proton at C6 is deshielded by the adjacent carboxylic acid group and the iodine atom, resulting in a downfield shift. Conversely, the C3 proton is shielded by the ortho-amino and para-methoxy groups, leading to an upfield shift.

-

Carboxylic Acid and Amino Protons: These protons are acidic and their signals are often broad due to chemical exchange. Their chemical shifts can vary with concentration and the solvent used.

-

Methoxy Protons: The three protons of the methoxy group are equivalent and appear as a sharp singlet in the upfield region.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum will reveal the number of unique carbon atoms and provide insights into their chemical environment.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | ~168 |

| C4-OCH₃ | ~158 |

| C2-NH₂ | ~150 |

| C6 | ~135 |

| C1 | ~115 |

| C3 | ~110 |

| C5-I | ~80 |

| Methoxy (-OCH₃) | ~56 |

Interpretation and Causality:

-

Carbonyl Carbon: The carboxylic acid carbon is the most deshielded, appearing significantly downfield.

-

Aromatic Carbons: The carbons attached to the electronegative oxygen (C4) and nitrogen (C2) are deshielded. The carbon bearing the iodine (C5) is expected to be shifted upfield due to the "heavy atom effect." The remaining aromatic carbons (C1, C3, C6) will have shifts determined by the cumulative electronic effects of the substituents.

-

Methoxy Carbon: The carbon of the methoxy group will appear in the upfield region, typical for sp³ hybridized carbons attached to an oxygen atom.

Experimental Protocol for NMR Data Acquisition

Caption: A streamlined workflow for acquiring high-quality NMR spectra.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of 2-Amino-5-iodo-4-methoxybenzoic acid is expected to show characteristic absorption bands for the O-H, N-H, C=O, C-O, and C-I bonds.

Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 3200 - 2500 | Broad |

| N-H (Amino) | 3400 - 3200 | Medium (two bands) |

| C=O (Carboxylic Acid) | 1700 - 1680 | Strong |

| C-O (Ether & Carboxylic Acid) | ~1250 | Strong |

| C-I | Below 600 | Weak to Medium |

Interpretation and Causality:

-

O-H and N-H Stretching: The broad O-H stretch of the carboxylic acid is a hallmark feature, often overlapping with the C-H stretches. The amino group typically shows two distinct N-H stretching bands corresponding to symmetric and asymmetric vibrations.

-

C=O Stretching: The carbonyl stretch of the carboxylic acid is expected to be a strong, sharp band. Its position can be influenced by hydrogen bonding.

-

C-O Stretching: The C-O stretches from the ether and carboxylic acid functionalities will appear in the fingerprint region.

-

C-I Stretching: The carbon-iodine bond vibration occurs at low frequencies, often outside the standard range of many mid-IR spectrometers.

Experimental Protocol for IR Data Acquisition

A common and straightforward method for solid samples is Attenuated Total Reflectance (ATR) IR spectroscopy.

-

Instrument Setup: Ensure the ATR crystal is clean.

-

Background Scan: Collect a background spectrum of the empty ATR stage.

-

Sample Application: Place a small amount of the solid sample onto the ATR crystal.

-

Data Collection: Apply pressure to ensure good contact and collect the sample spectrum.

-

Cleaning: Thoroughly clean the ATR crystal after analysis.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Notes |

| [M]⁺˙ | 293 | Molecular ion |

| [M-OH]⁺ | 276 | Loss of hydroxyl radical |

| [M-COOH]⁺ | 248 | Loss of carboxylic acid group |

| [M-I]⁺ | 166 | Loss of iodine atom |

Interpretation and Causality:

-

Molecular Ion: The molecular ion peak at m/z 293 corresponds to the molecular weight of the compound.

-

Fragmentation Pattern: The fragmentation of the molecular ion is driven by the stability of the resulting fragments. Common losses include the hydroxyl radical from the carboxylic acid, the entire carboxylic acid group, and the iodine atom. The relative abundances of these fragment ions provide a characteristic fingerprint for the molecule.

Experimental Protocol for MS Data Acquisition

Caption: A generalized workflow for mass spectrometry analysis.

Conclusion: A Synthesized Approach to Spectral Characterization

This technical guide provides a comprehensive, albeit theoretical, framework for the spectral analysis of 2-Amino-5-iodo-4-methoxybenzoic acid. By integrating predicted data with established spectroscopic principles and comparative analysis of similar compounds, a detailed and reliable interpretation of its NMR, IR, and MS spectra has been presented. The experimental protocols outlined provide a practical foundation for researchers to acquire high-quality data. As experimental spectra for this compound become publicly available, they can be validated against the predictions and interpretations detailed in this guide to achieve a complete and confirmed structural assignment.

References

A Comprehensive Technical Guide to the Safe Handling of 2-Amino-5-iodo-4-methoxybenzoic Acid

Foreword for the Research Professional: 2-Amino-5-iodo-4-methoxybenzoic acid (CAS No. 1335203-40-1) is a highly functionalized aromatic compound, recognized for its utility as a key intermediate in pharmaceutical synthesis.[1] Its applications include the development of thyroid hormone analogs and radiolabeled compounds for medical imaging.[1] The presence of amino, carboxylic acid, and iodo groups provides a versatile scaffold for complex organic transformations.

This guide is designed to provide researchers, scientists, and drug development professionals with a robust framework for its safe handling and use. As a comprehensive Safety Data Sheet (SDS) for this specific compound is not always readily available, this document synthesizes data from structurally analogous chemicals to present a cautious and thorough safety profile.

Crucial Disclaimer: This technical guide has been developed by inferring hazards from structurally similar compounds. It is intended for informational and planning purposes only. You are REQUIRED to consult the specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) provided by your chemical supplier before any handling, storage, or use of this material. All laboratory work should be conducted after a thorough, site-specific risk assessment.

Section 1: Chemical Identification and Core Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is the foundation of its safe and effective use in research. The key identifiers and properties for 2-Amino-5-iodo-4-methoxybenzoic acid are summarized below.

Molecular Structure

Caption: Chemical structure of 2-Amino-5-iodo-4-methoxybenzoic acid.

Identification and Physical Data

| Property | Value | Source(s) |

| CAS Number | 1335203-40-1 | [1] |

| Molecular Formula | C₈H₈INO₃ | [1] |

| Molecular Weight | 293.06 g/mol | [1] |

| Appearance | Off-white to pale yellow solid (Inferred) | [2] |

| Boiling Point | 408.1 ± 45.0 °C (Predicted) | [1] |

| Density | 1.949 ± 0.06 g/cm³ (Predicted) | [1] |

| Solubility | Soluble in DMSO and DMF; sparingly soluble in methanol and ethanol (Inferred) | [2] |

| Storage | Room temperature, in a dry, tightly sealed container, protected from light.[1] |

Section 2: Inferred Hazard Profile and GHS Classification

While a specific GHS classification for this compound is not universally published, analysis of related aminobenzoic and halogenated aromatic compounds allows for the construction of a reliable inferred hazard profile. The primary hazards are consistently identified as irritation and acute oral toxicity.[3][4][5][6][7]

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements (Inferred) |

| Acute Toxicity, Oral | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed.[4][6][7] |

| Skin Irritation | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation.[3][5][6][7][8] |

| Eye Irritation | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation.[3][5][6][7][8] |

| STOT - Single Exposure | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation.[3][5][6][9] |

Primary Routes of Exposure and Health Effects

-

Inhalation: Inhaling dust may cause respiratory tract irritation.[3][6]

-

Skin Contact: Direct contact is likely to cause skin irritation, including redness and discomfort.[5][8]

-

Eye Contact: The compound is expected to be a serious eye irritant, potentially causing significant pain and redness.[3][8]

-

Ingestion: Ingestion is harmful and may lead to gastrointestinal distress.[4][6]

Section 3: Exposure Controls and Personal Protective Equipment (PPE)

Effective risk management hinges on a multi-layered approach combining robust engineering controls with appropriate PPE. The causality is clear: minimizing exposure through engineering controls is the primary barrier, while PPE serves as the essential final barrier for the operator.

Engineering Controls: The First Line of Defense

-

Ventilation: All handling of this compound in its solid, powdered form must be conducted within a certified chemical fume hood to prevent the generation and inhalation of dust.[10] The fume hood provides a controlled, negative-pressure environment that draws airborne particulates away from the user's breathing zone.

-

Emergency Equipment: An eyewash station and a safety shower must be readily accessible and in close proximity to the workstation.[3][10] This ensures immediate decontamination is possible in the event of an accidental exposure.

Personal Protective Equipment (PPE): A Task-Specific Approach

The selection of PPE is not a one-size-fits-all decision; it must be tailored to the specific experimental procedure and the associated risks.

Caption: Logic workflow for selecting appropriate PPE.

| Scenario | Required PPE | Specifications & Rationale |

| Routine Handling (Small Quantities) | Eye/Face Protection, Hand Protection, Lab Coat | Eye: Chemical safety goggles meeting EN166 or OSHA 1910.133 standards are mandatory to protect against accidental splashes.[10] Hand: Chemically resistant nitrile gloves. Gloves must be inspected for integrity before each use.[10] Body: A standard laboratory coat to prevent minor skin contact. |

| Risk of Dust/Aerosol Generation | Respiratory Protection | An N95-rated dust mask is the minimum requirement if handling outside a fume hood is unavoidable. The preferred method is to perform all such tasks within a certified chemical fume hood.[10] |

| Large Spills or Emergency Response | Full Body Protection | Requires an elevated level of protection including splash goggles, a full suit or impervious gown, double gloves, and potentially a respirator, depending on the scale of the spill.[10][11][12] |

Section 4: Protocols for Safe Handling, Storage, and Emergency Response

Adherence to standardized protocols is critical for ensuring both experimental integrity and personnel safety. These protocols are designed to be self-validating by incorporating checks and best practices at each stage.

Step-by-Step Handling Protocol

-

Preparation: Before handling, verify that the chemical fume hood is operational and that the required PPE is available and has been inspected for defects. Ensure the work area is clean and uncluttered.

-

Aliquotting Solid: Conduct all weighing and transfer of the solid compound inside the fume hood. Use a spatula and anti-static weigh paper or a glass container to minimize dust generation.

-

In-Solution Use: Once dissolved in a solvent, the risk of aerosolization is reduced but not eliminated. Continue to handle solutions within the fume hood.

-

Post-Handling: After use, securely seal the container. Decontaminate the spatula and work surface.

-

Hygiene: Remove gloves using the proper technique to avoid contaminating your skin. Wash hands and any exposed skin thoroughly with soap and water after handling is complete and before leaving the work area.[3][13][14]

Storage Conditions

To maintain the compound's stability and prevent degradation, the following storage conditions are necessary:

-

Container: Keep the container tightly closed to prevent moisture absorption and contamination.[8][15]

-

Atmosphere: For long-term storage, consider placing the container inside a desiccator or an inert atmosphere glovebox, as related compounds can be sensitive to air and moisture.[13]

-

Environment: Store in a dry, well-ventilated area, and protect from direct light.[1][13]

Emergency Procedures Workflow

Caption: Decision workflow for emergency response procedures.

First-Aid and Fire-Fighting Measures

| Situation | First-Aid Measures | Fire-Fighting Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[3][9][16] | Suitable Extinguishers: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.[5][9][17][18] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation occurs or persists.[3][16][19] | Specific Hazards: Thermal decomposition can lead to the release of irritating and toxic gases, such as nitrogen oxides (NOx), carbon oxides (CO, CO₂), and hydrogen iodide (HI).[17][18][20] |

| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][9][16] | Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous combustion products.[5][18][19] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[6][9] |

Accidental Release and Disposal

-

Accidental Release: In case of a spill, evacuate non-essential personnel. Wearing the appropriate PPE, prevent dust formation by gently covering the spill. Carefully sweep or scoop the material into a suitable, labeled container for disposal. Do not allow the material to enter drains or waterways.[5][15]

-

Disposal: This material and its container must be disposed of as hazardous waste. All disposal practices must be in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service.[3][6][15]

References

-

Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Amino-4-methoxybenzoic acid.

-

Loba Chemie. (2017). 2-METHOXY-4-AMINO-5-ETHYLSULPHONYL BENZOIC ACID MSDS.

-

Fisher Scientific. (2023). SAFETY DATA SHEET - 2-Amino-4,5-dimethoxybenzoic acid.

-

Sigma-Aldrich. (2025). SAFETY DATA SHEET - Ammonium pyrrolidinedithiocarbamate.

-

Chemcia Scientific, LLC. (n.d.). MATERIAL SAFETY DATA SHEET - 2-Amino-5-bromo-4-methoxy-benzoic acid.

-

Amazon S3. (n.d.). FIRE FIGHTING M.

-

Benchchem. (2025). Personal protective equipment for handling 2-Amino-5-nitrobenzoic acid.

-

Centers for Disease Control and Prevention (CDC). (n.d.). First Aid Procedures for Chemical Hazards | NIOSH.

-

Sigma-Aldrich. (2025). SAFETY DATA SHEET.

-

Echemi. (n.d.). 2-AMINO-5-ETHOXY-4-METHOXYBENZOIC ACID SDS, 61948-67-2 Safety Data Sheets.

-

Sigma-Aldrich. (n.d.). 2-Amino-5-methoxybenzoic acid 97.

-

MySkinRecipes. (2026). 2-Amino-5-iodo-4-methoxybenzoic acid.

-

TCI Chemicals. (2024). SAFETY DATA SHEET - 4-Amino-3-methoxybenzoic Acid.

-

Angene Chemical. (2024). Safety Data Sheet - 3-Amino-5-methoxybenzoic acid.

-

WHMIS.org. (n.d.). Section 5 | Safety Data Sheet Compliance Tool.

-

Sigma-Aldrich. (n.d.). Material Safety Data Sheet - p-Anisic acid.

-

Harper College. (2015). SAFETY DATA SHEET.

-

Sigma-Aldrich. (2025). SAFETY DATA SHEET - 2-Methoxybenzoic acid.

-

U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE) - CHEMM.

-

U.S. Environmental Protection Agency (EPA). (2025). Personal Protective Equipment.

-

PubChem. (2025). 2-Amino-4-methoxybenzoic acid.

-

PubChem. (2025). 2-Amino-5-hydroxy-4-methoxybenzoic acid.

-

Benchchem. (2025). 4-Amino-5-iodo-2-methoxybenzoic Acid: A Versatile Building Block in Organic Synthesis.

-

Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2-Amino-4,5-dimethoxybenzoic Acid.

-

Sigma-Aldrich. (n.d.). 2-Amino-4,5-dimethoxybenzoic acid 98.

-

Echemi. (n.d.). 2-AMino-5-benzyloxy-4-Methoxybenzoic acid Safety Data Sheets.

-

Apollo Scientific. (n.d.). 2-Amino-4,5-dimethoxybenzoic acid.

-

ChemSrc. (n.d.). 4-AMINO-5-IODO-2-METHOXY-BENZOIC ACID | CAS No.155928-39-5 Synthetic Routes.

-

Benchchem. (2025). Best practices for the storage and handling of 4-Amino-5-iodo-2-methoxybenzoic acid.

-

Apollo Scientific. (2023). 4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid.

Sources

- 1. 2-Amino-5-iodo-4-methoxybenzoic acid [myskinrecipes.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. fishersci.com [fishersci.com]

- 4. echemi.com [echemi.com]

- 5. angenechemical.com [angenechemical.com]

- 6. gustavus.edu [gustavus.edu]

- 7. 2-Amino-5-hydroxy-4-methoxybenzoic acid | C8H9NO4 | CID 19807028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. tcichemicals.com [tcichemicals.com]

- 9. lobachemie.com [lobachemie.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 12. epa.gov [epa.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 17. fishersci.co.uk [fishersci.co.uk]

- 18. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]

- 19. chemcia.com [chemcia.com]

- 20. Section 5 | Safety Data Sheet Compliance Tool [whmis.org]

A Technical Guide to 2-Amino-5-iodo-4-methoxybenzoic Acid: Commercial Availability, Properties, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-iodo-4-methoxybenzoic acid (CAS No. 1335203-40-1) is a highly functionalized aromatic compound of significant interest in medicinal chemistry and organic synthesis. Its unique molecular architecture, featuring an amino group, a carboxylic acid, a methoxy group, and a strategically positioned iodine atom, renders it a versatile building block for the synthesis of complex molecules. The presence of these distinct functional groups allows for a wide range of chemical transformations, making it a valuable precursor for the development of novel pharmaceutical agents and research chemicals. This in-depth technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, and key applications of 2-Amino-5-iodo-4-methoxybenzoic acid, with a focus on its utility in the synthesis of thyroid hormone analogs and radiolabeled compounds.

Commercial Availability and Suppliers

2-Amino-5-iodo-4-methoxybenzoic acid is commercially available from a number of specialized chemical suppliers. The compound is typically offered in research quantities with purities ranging from 95% to over 98%. When sourcing this reagent, it is crucial to verify the CAS number (1335203-40-1) to ensure the correct isomer is being procured. Below is a comparative table of representative suppliers.

| Supplier | Purity | Available Quantities | Additional Information |

| AChemBlock | 95% | Inquire for details | Provides HNMR, HPLC, and CoA documentation.[1] |

| Appretech Scientific Limited | ≥98% | Inquire for details | Catalog No: APT008248.[2] |

| BLD Pharm | Inquire for details | Inquire for details | Cold-chain transportation may be required.[2] |

| MySkinRecipes | 95% | 100mg, 250mg, 1g | Provides pricing and basic physical properties.[3] |

| Sunway Pharm Ltd | Inquire for details | Inquire for details | Product No. CB83575.[4] |

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-Amino-5-iodo-4-methoxybenzoic acid is essential for its handling, storage, and application in chemical synthesis. While experimentally determined data for some properties are not widely published, predicted values from reputable sources provide valuable guidance.

| Property | Value | Source |

| CAS Number | 1335203-40-1 | AChemBlock[1] |

| Molecular Formula | C₈H₈INO₃ | AChemBlock[1] |

| Molecular Weight | 293.06 g/mol | AChemBlock[1] |

| Boiling Point | 408.1 ± 45.0 °C (Predicted) | MySkinRecipes[3] |

| Density | 1.949 ± 0.06 g/cm³ (Predicted) | MySkinRecipes[3] |

| Storage | Room temperature, in a dry, light-proof container | MySkinRecipes[3] |

Key Applications in Drug Discovery and Chemical Biology

The strategic placement of reactive functional groups on the benzene ring makes 2-Amino-5-iodo-4-methoxybenzoic acid a valuable starting material for the synthesis of various bioactive molecules.

Synthesis of Thyroid Hormone Analogs

The structural similarity of 2-Amino-5-iodo-4-methoxybenzoic acid to the iodinated tyrosine residues that form the backbone of thyroid hormones makes it an attractive precursor for the synthesis of thyroid hormone analogs.[5][6] These synthetic analogs are crucial tools for studying the mechanism of action of thyroid hormones and for the development of novel therapeutics for thyroid-related disorders.[6][7] The iodine atom can participate in cross-coupling reactions to introduce the second aromatic ring characteristic of thyroxine (T4) and triiodothyronine (T3), while the amino and carboxylic acid groups provide handles for further modification to fine-tune the biological activity and pharmacokinetic properties of the target molecules.[5]

Precursor for Radiolabeled Compounds

The presence of a stable iodine atom in the molecule makes 2-Amino-5-iodo-4-methoxybenzoic acid an ideal precursor for the synthesis of radiolabeled compounds for use in medical imaging and metabolic studies.[3] The non-radioactive iodine can be exchanged with a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁵I, or ¹³¹I) in the final steps of a synthetic sequence. These radiolabeled molecules can then be used as tracers in techniques such as Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET) to visualize and quantify biological processes in vivo.

Representative Synthetic Protocol: Iodination of an Anthranilic Acid Derivative

Reaction: Iodination of 2-aminobenzoic acid to 2-amino-5-iodobenzoic acid.[3][8]

Materials:

-

2-aminobenzoic acid

-

Molecular iodine (I₂)

-

Hydrogen peroxide (30% aqueous solution)

-

Acetic acid

-

Water

Procedure:

-

In a suitable reaction vessel, dissolve 2-aminobenzoic acid in acetic acid.

-

To this solution, add molecular iodine.

-

Slowly add a 30% aqueous solution of hydrogen peroxide dropwise to the reaction mixture while stirring at room temperature.

-

Continue stirring the reaction mixture at room temperature for several hours, monitoring the progress of the reaction by an appropriate method (e.g., Thin Layer Chromatography or Liquid Chromatography-Mass Spectrometry).

-

Upon completion of the reaction, add water to the reaction mixture to precipitate the product.

-

Collect the solid product by filtration.

-

Wash the collected solid with water to remove any remaining impurities.

-

Dry the purified 2-amino-5-iodobenzoic acid.

Causality behind Experimental Choices:

-

Acetic acid is used as a solvent as it can dissolve the starting material and is compatible with the oxidizing conditions.

-

Hydrogen peroxide acts as an oxidizing agent to facilitate the electrophilic iodination of the aromatic ring by molecular iodine.

-

The dropwise addition of hydrogen peroxide helps to control the reaction rate and temperature.

-

Precipitation with water is an effective method for isolating the product from the reaction mixture.

Visualizing the Synthetic Workflow

The following diagram, generated using DOT language, illustrates the general workflow for the iodination of an anthranilic acid derivative.

Caption: A generalized workflow for the iodination of an anthranilic acid derivative.

Conclusion